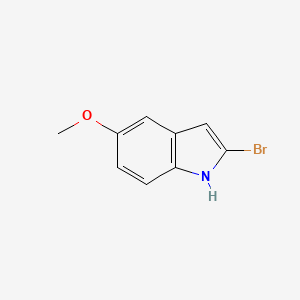

2-bromo-5-methoxy-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Chemical Science

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, stands as a cornerstone in the field of medicinal chemistry. ijpsr.comrsc.org Its structural motif is integral to a variety of essential biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), which are crucial for regulating physiological processes like mood and sleep. mdpi.com The indole scaffold is often described as a "privileged structure," a framework that can bind to multiple biological targets, making it a highly valuable starting point for drug discovery and development. ijpsr.com

The versatility of the indole ring allows for a wide range of chemical modifications, enabling the synthesis of derivatives with diverse and potent pharmacological activities. mdpi.com Researchers have successfully developed indole-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. rsc.orgmdpi.comresearchgate.net The ability to functionalize the indole core at various positions significantly influences the resulting molecule's biological activity, leading to the creation of novel drugs with enhanced efficacy and specificity. mdpi.com This inherent adaptability has cemented the indole scaffold's importance in the ongoing quest for new therapeutic entities. ijpsr.comresearchgate.net

Overview of Halogenated and Methoxy-Substituted Indole Derivatives

The strategic modification of the indole scaffold with different functional groups is a common tactic in medicinal chemistry to modulate the molecule's properties. Among the most significant modifications are halogenation and methoxy (B1213986) substitution, which can profoundly alter the electronic and biological characteristics of the parent indole.

Halogenated Indoles: The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the indole ring is a well-established method for enhancing biological activity. nih.govmdpi.com Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. ontosight.ai Research has shown that halogenated indoles exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ainih.gov For example, specific brominated indole derivatives have been investigated for their ability to activate the aryl hydrocarbon receptor (AhR), a key regulator in cellular processes, suggesting their potential in treating inflammatory conditions. nih.gov The position and type of halogen are critical factors that determine the compound's specific biological function. nih.gov

Methoxy-Substituted Indoles: The methoxy group (–OCH₃) is an electron-donating substituent that, when added to the indole ring, can increase the molecule's electron density and enhance its reactivity. chim.it This modification is frequently found in numerous biologically active natural products and synthetic compounds. chim.it Methoxy-substituted indoles are key components in various pharmaceuticals, including the anti-inflammatory drug indomethacin. chim.it The presence of a methoxy group can influence a molecule's ability to interact with biological targets and has been linked to activities such as the inhibition of tubulin polymerization, a mechanism relevant to cancer chemotherapy. chim.itnih.gov The synthesis of methoxy-activated indoles is a significant strategy for creating diverse chemical libraries for drug discovery. chim.it

Research Trajectory and Academic Focus on 2-Bromo-5-methoxy-1H-indole

This compound is a specific heterocyclic compound that combines the structural features of both halogenation and methoxy substitution. Its primary role in scientific research appears to be that of a specialized chemical intermediate or building block for the synthesis of more complex, biologically active molecules.

The academic focus on this compound is largely centered on its utility in organic synthesis. The bromine atom at the 2-position of the indole ring provides a reactive site for further chemical modifications, such as substitution reactions, allowing for the attachment of various functional groups. This makes it a valuable precursor for creating novel compounds with targeted pharmacological profiles.

A significant area of investigation involving this compound is in the development of melatonin receptor agonists. For instance, this compound is a precursor to N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, a derivative that has been identified as a potent agonist for melatonin receptors MT1 and MT2. This suggests a research trajectory aimed at developing agents for sleep disorders and regulating circadian rhythms. The synthesis of such derivatives highlights the strategic importance of the bromo- and methoxy-substituents on the indole core for achieving high-affinity binding to neurological targets.

While detailed physical properties for this compound are not extensively documented in publicly available literature, its fundamental chemical data has been established.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.073 g/mol chemsynthesis.com |

| Melting Point | Not Available chemsynthesis.com |

| Boiling Point | Not Available chemsynthesis.com |

| Density | Not Available chemsynthesis.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

2-bromo-5-methoxy-1H-indole |

InChI |

InChI=1S/C9H8BrNO/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,1H3 |

InChI Key |

DNYRJWVXPHDSBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Methoxy 1h Indole and Its Precursors

Classical and Contemporary Approaches to Indole (B1671886) Core Construction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed in situ from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org

For the synthesis of 5-methoxy-1H-indole, the process would begin with 4-methoxyphenylhydrazine and a suitable carbonyl compound. The reaction is catalyzed by Brønsted or Lewis acids such as polyphosphoric acid (PPA), zinc chloride, or boron trifluoride. wikipedia.org The mechanism proceeds through an initial formation of the phenylhydrazone, which then tautomerizes to an ene-hydrazine. A -sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org

A notable variation is the Japp-Klingemann reaction, which can be used to prepare the necessary precursors for the Fischer synthesis, such as the p-methoxyphenylhydrazone of ethyl pyruvate (B1213749), leading to 2-carboethoxy-5-methoxyindole. acs.org

Table 2: Fischer Indole Synthesis for 5-Methoxyindole (B15748) Derivatives

| Hydrazine Precursor | Carbonyl Compound | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylhydrazine | Acetone | Zinc Chloride (ZnCl₂) | 2-Methyl-5-methoxy-1H-indole | acs.org |

The Bischler–Möhlau synthesis produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.org Although it is one of the older methods, its application has been somewhat limited by the harsh reaction conditions often required. wikipedia.orgchemeurope.com However, modern modifications, including the use of microwave irradiation or lithium bromide as a catalyst, have made the method milder and more versatile. chemeurope.com

In the context of 5-methoxyindoles, the reaction would involve condensing a suitable α-bromo-ketone with p-anisidine (B42471) (4-methoxyaniline). The mechanism is complex, involving the initial formation of an α-anilino ketone intermediate, which then reacts with a second molecule of the aniline. An electrophilic cyclization followed by aromatization yields the final indole product. wikipedia.orgchemeurope.com This method has been successfully applied to the synthesis of 2-aryl substituted methoxyindoles. nih.gov

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxide. wikipedia.org The classical conditions are often harsh, limiting its applicability. wikipedia.org

To synthesize a 5-methoxyindole derivative, one would start with an appropriately substituted N-acyl-o-toluidine, for example, N-acetyl-4-methoxy-2-methylaniline. The mechanism involves the deprotonation of both the amide nitrogen and the ortho-methyl group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl, leading to cyclization.

A significant improvement is the Smith-modified Madelung synthesis, which operates under milder conditions. This variant uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can then react with esters or carboxylic acids. This modification is applicable to a wider range of substituted anilines, including those with methoxy (B1213986) groups. wikipedia.org

The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org The reaction requires at least one ortho-substituent on the nitroarene for good yields, as the steric bulk of this group is believed to facilitate a key -sigmatropic rearrangement in the mechanism. wikipedia.org

The synthesis proceeds by the addition of three equivalents of the vinyl Grignard reagent to the nitroarene. The first equivalent reduces the nitro group to a nitroso group. The second equivalent adds to the nitroso group, and the resulting intermediate undergoes the sigmatropic rearrangement. A final cyclization and elimination sequence, aided by the third equivalent of the Grignard reagent, yields the indole. wikipedia.orgjk-sci.com While highly effective for 7-substituted indoles, its direct application to exclusively 5-substituted indoles like 5-methoxy-1H-indole is less common.

The Reissert indole synthesis is a reliable method for preparing indole-2-carboxylic acids or their esters from ortho-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.orgderpharmachemica.com The reaction begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated if the unsubstituted indole is desired. wikipedia.org

This method is well-suited for the preparation of the 5-methoxyindole core. Starting from 4-methoxy-2-nitrotoluene, the Reissert reaction provides a direct route to 5-methoxy-1H-indole-2-carboxylic acid, a key precursor. acs.orgderpharmachemica.com

Table 3: Reissert Synthesis for 5-Methoxyindole Precursor

| Starting Material | Reagents | Key Intermediate | Product | Reference |

|---|

The Larock indole synthesis is a modern, palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is highly versatile and tolerates a wide variety of functional groups on both starting materials, allowing for the convergent synthesis of complex indoles. wikipedia.orgnih.gov

To prepare a 5-methoxyindole derivative, the reaction would employ 2-iodo-4-methoxyaniline and a suitable alkyne. The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization (nucleophilic attack by the nitrogen), and reductive elimination to regenerate the catalyst and release the indole product. wikipedia.org The reaction conditions often include a palladium source like Pd(OAc)₂, a base such as K₂CO₃, and a chloride salt like LiCl. wikipedia.org This method provides excellent regiocontrol, typically yielding 2,3-disubstituted indoles. uninsubria.it

Reissert Indole Synthesis Strategies

Regioselective Synthesis of 2-Bromo-5-methoxy-1H-indole

Achieving regioselectivity in the bromination of the 5-methoxy-1H-indole system is paramount. While the C-3 position of the indole nucleus is generally the most nucleophilic and thus the most common site for electrophilic substitution, specific strategies have been developed to direct the substitution to the C-2 position. bhu.ac.in The presence of the electron-donating methoxy group at the C-5 position further activates the benzene (B151609) portion of the molecule, adding another layer of complexity to achieving the desired C-2 bromination.

Direct Electrophilic Bromination at C-2 Position

Direct electrophilic bromination is a primary method for introducing a bromine atom onto the indole ring. However, controlling the position of bromination requires careful selection of reagents and reaction conditions. For many activated indoles, direct bromination can lead to a mixture of products or favor substitution at the C-3 position. core.ac.uk

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds, including indoles. wikipedia.org It is a convenient and milder source of electrophilic bromine compared to molecular bromine (Br₂). The reaction of NBS with indoles can be tuned to favor specific isomers. For instance, in the synthesis of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, a closely related derivative, the direct bromination of the melatonin (B1676174) precursor with NBS is a well-documented route that achieves regioselectivity for the C-2 position.

The outcome of NBS-mediated bromination is highly dependent on the reaction conditions. To achieve selectivity for the C-2 position of 5-methoxyindole, several parameters must be carefully controlled.

Solvent System : The choice of solvent is critical. Conducting the bromination in anhydrous acetic acid at room temperature has been shown to favor C-2 substitution while preserving other functional groups. Anhydrous conditions are important to prevent potential side reactions. The use of dimethylformamide (DMF) as a solvent has been noted to provide high levels of para-selectivity in the bromination of other electron-rich aromatic compounds. wikipedia.org

Stoichiometry : Controlling the molar ratio of NBS to the indole substrate is essential to prevent the formation of di-brominated byproducts. Typically, a slight excess (around 1.1 to 1.2 equivalents) of NBS is used to drive the reaction to completion.

Protecting Groups : In some cases, protecting the indole nitrogen with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, can be an effective strategy. This protection decreases the electron density of the indole's pyrrole (B145914) ring, which can help in directing substitution away from the highly nucleophilic C-3 position and potentially favoring the C-2 position under specific conditions. nih.gov

Below is a table summarizing key parameters for optimizing C-2 selectivity.

| Parameter | Condition | Rationale | Source(s) |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and effective source of electrophilic bromine. | wikipedia.org |

| Solvent | Anhydrous Acetic Acid | Favors C-2 regioselectivity and prevents side reactions. | |

| Temperature | Room Temperature | Mild conditions that help control selectivity. | |

| Stoichiometry | ~1.1 eq. of NBS | Minimizes the formation of di-brominated byproducts. | |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidative side reactions of the electron-rich indole. |

The regioselectivity of indole halogenation is a result of a complex interplay between electronic and steric factors. The C-3 position of an unsubstituted indole is the most electron-rich, making it the kinetically favored site for electrophilic attack. The resulting intermediate (a Wheland intermediate or sigma complex) is stabilized by the nitrogen atom.

However, for 5-methoxy-1H-indole, the scenario is more nuanced. The C-2 position is also highly electron-rich and its preferential targeting can be achieved under specific conditions. The mechanism involves the electrophilic attack of the bromine cation (Br⁺), generated from NBS, on the indole ring. The preference for C-2 attack over C-3 in certain protocols can be attributed to the specific solvent and reagent system stabilizing the transition state leading to the C-2 substituted product. Furthermore, steric hindrance can play a role; in some substituted indoles, the C-3 position may be sterically encumbered, making the C-2 position a more accessible site for the electrophile. nih.gov The methoxy group at C-5 enhances the nucleophilicity of the entire ring system, but its electronic influence is felt at both the C-4 and C-6 positions on the benzene ring, as well as throughout the pyrrole ring, making precise control a significant synthetic challenge. nih.gov

Reaction Condition Optimization for C-2 Selectivity

Alkylation and Condensation Reactions in this compound Synthesis

Before the regioselective bromination can occur, the precursor 5-methoxy-1H-indole must be synthesized. This is often achieved through classical indole syntheses that rely on condensation and alkylation reactions.

Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. rsc.org To obtain 5-methoxy-1H-indole, 4-methoxyphenylhydrazine would be condensed with a suitable carbonyl compound.

Leimgruber-Batcho Indole Synthesis : This is a highly versatile two-step method. It begins with the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine. researchgate.net This intermediate is then reductively cyclized to form the indole ring. researchgate.net This is a common and efficient route for preparing substituted indoles.

Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles through the reaction of a nitrobenzene (B124822) with vinyl magnesium bromide. bhu.ac.inrsc.org

Alkylation of Precursors : Alkylation reactions are also key. For example, in some multi-step syntheses, alkylation of an aniline precursor or the indole nitrogen of a precursor is a necessary step before cyclization or further functionalization. researchgate.netnih.gov Indoles themselves can undergo alkylation, though direct reaction with alkyl halides can be inefficient and require specific conditions or the use of an indole anion. bhu.ac.in

These foundational condensation and alkylation reactions are essential for constructing the core 5-methoxyindole scaffold, upon which the regioselective C-2 bromination is performed.

Preparation of Key Methoxy-Activated Indole Intermediates

The methoxy group in the indole ring plays a crucial role in modulating the electronic properties and reactivity of the molecule. chim.it The synthesis of methoxy-activated indoles, particularly 5-methoxyindole derivatives, is a critical step in the pathway to this compound.

Synthesis of 5-Methoxyindole Derivatives

The Fischer, Bischler, and Hemetsberger indole synthesis methods are also widely used for constructing methoxy-activated indoles. chim.it For example, a total synthesis of N-acetyl-5-methoxytryptamine (melatonin) involves the formation of 2-carboxyethyl-3-(2-phthalimidoethyl)-5-methoxy-indole from diazo-p-anisidine. google.com Additionally, 5-methoxy-1H-indole-2-carboxylic acid can be synthesized and subsequently esterified to methyl 5-methoxy-1H-indole-2-carboxylate. mdpi.com This ester can then be converted to 5-methoxy-1H-indole-2-carbohydrazide. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Methoxyindoline | Palladized carbon, refluxing mesitylene | 5-Methoxyindole | 90% | prepchem.com |

| 5-Methoxy-2-oxindole | 1. Triphenylphosphine, carbon tetrachloride in acetonitrile; 2. Catalytic reduction | 5-Methoxyindole | 66% | chemicalbook.comchemicalbook.com |

| Diazo-p-anisidine | Ethyl-2-acetyl-5-phthalimido-pentanoate | 2-Carboxyethyl-3-(2-phthalimidoethyl)-5-methoxy-indole | - | google.com |

| 5-Methoxy-1H-indole-2-carboxylic acid | Methanol, H₂SO₄ (catalytic) | Methyl 5-methoxy-1H-indole-2-carboxylate | - | mdpi.com |

| Methyl 5-methoxy-1H-indole-2-carboxylate | Hydrazine hydrate, methanol, reflux | 5-Methoxy-1H-indole-2-carbohydrazide | 90% | mdpi.com |

Routes to Brominated Aromatic Precursors

The introduction of a bromine atom at the C2 position of the indole ring is a key functionalization step. Electrophilic bromination of indole derivatives is a common strategy. While the bromination of indole typically yields 3-bromoindole, controlling the regioselectivity to favor the C2 position can be challenging. core.ac.uk

For the synthesis of 2-bromoindoles, specific methods have been developed. One effective method involves the direct electrophilic bromination of melatonin (N-acetyl-5-methoxytryptamine) using N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature. This approach selectively brominates the C2 position while preserving the side chain.

The synthesis of 3-(2-bromoethyl)-5-methoxy-1H-indole has been achieved by treating 2-(5-methoxy-1H-indol-3-yl)ethanol with phosphorus tribromide in diethyl ether, yielding the product in 73.8% yield. chemicalbook.com Furthermore, a palladium-catalyzed C-N bond-forming reaction using a bulky phosphine (B1218219) ligand (PtBu₃) allows for the synthesis of brominated indoles. organic-chemistry.org This ligand prevents catalyst inhibition by facilitating reversible oxidative addition into the C-Br bond of the product. organic-chemistry.org

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Melatonin (N-acetyl-5-methoxytryptamine) | N-bromosuccinimide (NBS), anhydrous acetic acid, room temperature | N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide | - | |

| 2-(5-methoxy-1H-indol-3-yl)ethanol | Phosphorus tribromide, diethyl ether, 0°C | 3-(2-Bromoethyl)-5-methoxy-1H-indole | 73.8% | chemicalbook.com |

| - | Pd(0) catalyst, PtBu₃ ligand | Brominated indoles | - | organic-chemistry.org |

Advanced Synthetic Strategies for this compound Analogs

Modern synthetic chemistry offers sophisticated methods for the construction of complex molecules like analogs of this compound. These strategies often aim to improve efficiency, atom economy, and the ability to generate molecular diversity.

One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and environmental impact. A one-pot, three-component reaction has been developed for the synthesis of 3-substituted indoles using a benzaldehyde, N-methylaniline, and an indole in the presence of a Yb(OTf)₃-SiO₂ catalyst. chapman.edu This method has been shown to be effective for indoles with bromo or methoxy substituents at the 5-position. chapman.edu Another one-pot, three-component protocol for synthesizing 1,2,3-trisubstituted indoles involves a Fischer indolization–indole N-alkylation sequence, which is rapid and generally high-yielding. researchgate.net

Multicomponent Reactions Incorporating this compound Units

Multicomponent reactions (MCRs) are powerful tools for building complex molecular scaffolds from three or more starting materials in a single step. ekb.egrsc.org These reactions are highly convergent and allow for the rapid generation of compound libraries. ekb.eg Indole derivatives, including those with methoxy and bromo substituents, are frequently used as components in MCRs to synthesize diverse heterocyclic compounds. rsc.org For instance, a novel multi-component reaction of indole, formaldehyde, and tertiary aromatic amines has been reported. researchgate.net Another example involves a three-component reaction of 1H-indole-3-carbaldehyde, malononitrile, and various other reagents to produce new indole derivatives. ekb.eg The split-Ugi reaction, a modified four-component protocol, has been used with 1H-indole-2-carboxylic acid derivatives to synthesize piperazine-based compounds. nih.gov

Biocatalytic Approaches for Indole Functionalization

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for functionalizing indoles. numberanalytics.com Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. numberanalytics.com Engineered variants of myoglobin (B1173299) have been shown to be effective biocatalysts for the C-H functionalization of unprotected indoles. nih.gov These enzymes can catalyze the reaction of indoles with ethyl α-diazoacetate to yield C3-functionalized derivatives with high conversion and chemoselectivity. nih.gov Another biocatalytic approach utilizes the prenyltransferase CdpNPT from Aspergillus fumigatus for the late-stage C6 functionalization of indole-containing natural products, a modification that is challenging to achieve through conventional synthetic methods. mdpi.com While these examples focus on C3 and C6 functionalization, the principles of biocatalysis hold promise for the selective modification of other positions on the indole ring, including the synthesis of this compound analogs. numberanalytics.comresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Methoxy 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Ring

The indole nucleus is inherently susceptible to electrophilic attack, and the presence of a methoxy (B1213986) group at the C-5 position further enhances the electron density of the aromatic system, facilitating electrophilic substitution reactions. scbt.com

The C-3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. nih.govjst.go.jp This reactivity is exploited in various functionalization reactions. For instance, the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group selectively at the C-3 position. Similarly, Friedel-Crafts acylation can introduce acyl groups at this position.

Recent methodologies have also explored metal-free, Cs₂CO₃/oxone®-mediated C-3 alkylation of indoles with α-heteroaryl-substituted methyl alcohols, demonstrating the versatility of functionalizing this position. chemrxiv.org

While the C-3 position is the most reactive, other positions on the indole ring can be functionalized under specific conditions or with the influence of directing groups.

Halogenation: The introduction of a halogen atom can be directed to various positions. For example, bromination of 5-methoxy-2-phenyl-1H-indole with bromine in chloroform (B151607) or N-bromosuccinimide (NBS) in dichloromethane (B109758) primarily occurs at the C-7 position due to the directing effect of the C-5 methoxy group. In the case of 2,3-dimethylindole, direct bromination with NBS in DMF selectively occurs at the C-5 position.

Nitration: Nitration of indole derivatives can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. google.com For instance, the nitration of methyl indole-2-carboxylate (B1230498) with a mixed acid system leads to the formation of methyl 5-nitro-1H-indole-2-carboxylate. The position of nitration is influenced by the existing substituents on the indole ring.

Sulfonation: While less common, sulfonation of indoles can be achieved, although specific studies on 2-bromo-5-methoxy-1H-indole are not extensively documented in the provided results. The synthesis of sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinoline (B1203507) derivatives has been reported, highlighting the possibility of introducing sulfonyl groups into indole-containing systems. rsc.org

Functionalization at Unsubstituted Positions (e.g., C-3)

Nucleophilic Substitution Reactions Involving the C-2 Bromine

The bromine atom at the C-2 position of this compound is a key functional handle for introducing a wide variety of substituents through nucleophilic substitution reactions.

The bromine atom at the C-2 position can be displaced by various nucleophiles. For example, it can be substituted by amines or thiols under appropriate conditions. These reactions allow for the direct introduction of nitrogen- and sulfur-containing moieties at the C-2 position, providing access to a range of derivatives with potential biological activities.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-2 bromine atom of this compound serves as an excellent electrophilic partner in these transformations. eie.grnih.govacs.org

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of biaryl compounds. researchgate.netrsc.orgpreprints.org In the context of this compound, the C-2 bromine atom can be coupled with various aryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-aryl-5-methoxy-1H-indoles. rsc.org This reaction is highly versatile and tolerates a wide range of functional groups on the coupling partners.

Table 1: Suzuki-Miyaura Cross-Coupling of Bromoindoles with Arylboronic Acids

| Bromoindole Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/EtOH/H₂O | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 70 | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-(trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/EtOH/H₂O | N-(7-(4-(trifluoromethyl)phenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 78 | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Thiophen-2-ylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/EtOH/H₂O | N-(7-(thiophen-2-yl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 80 | rsc.org |

Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.gov In the case of this compound, this reaction facilitates the introduction of an alkynyl group at the C-2 position of the indole ring. This transformation is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst, like CuI, and a base, commonly an amine such as triethylamine (B128534) (Et₃N). nih.govnih.gov

The reaction proceeds by the oxidative addition of the palladium catalyst to the carbon-bromine bond of the indole. Subsequently, a copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium complex. Reductive elimination then yields the 2-alkynyl-5-methoxy-1H-indole product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. nih.gov The efficiency of the Sonogashira coupling can be influenced by various factors, including the choice of solvent, base, and phosphine (B1218219) ligands. nih.gov For instance, the synthesis of 5-bromo-7-methylindole derivatives has been achieved through a sequence involving a Sonogashira coupling reaction. google.com

A variety of terminal alkynes can be employed in this reaction, leading to a diverse array of 2-alkynyl-5-methoxy-1H-indole derivatives. These products can serve as intermediates for further transformations, such as cyclization reactions to form more complex heterocyclic systems. nih.gov Microwave-assisted Sonogashira reactions have also been developed, offering a method for the rapid and efficient one-pot synthesis of polysubstituted indoles. nih.gov

Table 1: Sonogashira Coupling of this compound

| Reactant | Alkyne Partner | Catalyst System | Product |

|---|---|---|---|

| This compound | Terminal Alkyne | Pd(II)/Cu(I) | 2-Alkynyl-5-methoxy-1H-indole |

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. organic-chemistry.org This reaction is a powerful tool for the N-arylation and N-alkylation of various nitrogen-containing compounds, including indoles. While direct N-substitution on this compound can be achieved through other methods, the Buchwald-Hartwig amination offers a versatile approach for introducing a wide range of amine functionalities.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-substituted product and regenerates the palladium(0) catalyst. organic-chemistry.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. acs.org For instance, cyclizations to form indoline (B122111) nuclei have been achieved using Pd(PPh₃)₄ under Buchwald-Hartwig conditions. rsc.org

In the context of indole chemistry, the Buchwald-Hartwig amination can be employed in a one-pot, three-component synthesis. This process can involve an initial Suzuki coupling followed by a Buchwald-Hartwig amination to produce C,N-diarylated indoles. nih.gov This sequential catalytic approach allows for the efficient construction of complex indole derivatives from simple starting materials. nih.gov

Table 2: Buchwald-Hartwig Amination for N-Substitution

| Substrate | Amine Partner | Catalyst System | Product |

|---|---|---|---|

| Aryl Halide (e.g., from a derivatized indole) | Primary or Secondary Amine | Palladium Catalyst and Ligand | N-Aryl or N-Alkyl Indole Derivative |

Kumada and Stille Coupling Applications

Kumada Coupling:

The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. jcu.edu.au This reaction is a valuable method for the formation of carbon-carbon bonds. mdpi.com For this compound, a Kumada coupling would involve its reaction with a Grignard reagent in the presence of a suitable catalyst, typically a nickel or palladium complex, to introduce an alkyl or aryl group at the C-2 position. jcu.edu.aumdpi.com The reaction is known for its application in the synthesis of alkylated and arylated thiophenes and can be applied to other heterocyclic systems. jcu.edu.au The scope of Kumada coupling can be limited by the functional group tolerance of the Grignard reagent. mdpi.com

Stille Coupling:

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. ambeed.com This reaction is known for its versatility and tolerance of a wide range of functional groups. nih.gov In the case of this compound, a Stille coupling with an organostannane would result in the formation of a new carbon-carbon bond at the C-2 position. The reaction generally proceeds under mild conditions and can be used to synthesize complex molecules. nih.gov However, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. ambeed.com

Table 3: Kumada and Stille Coupling of this compound

| Coupling Reaction | Organometallic Reagent | Catalyst | Product |

|---|---|---|---|

| Kumada | Grignard Reagent (R-MgX) | Nickel or Palladium | 2-Alkyl/Aryl-5-methoxy-1H-indole |

| Stille | Organostannane (R-SnR'₃) | Palladium | 2-Alkyl/Aryl/Vinyl-5-methoxy-1H-indole |

Reactivity with Organometallic Reagents (e.g., Grignard, Organolithium)

The reaction of this compound with strong organometallic reagents like Grignard and organolithium reagents can lead to several outcomes. One possibility is a halogen-metal exchange reaction, where the bromine atom is replaced by the metal, forming an organometallic indole derivative. This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the C-2 position. For instance, a bromine-lithium exchange on bromoheterocycles can be achieved using n-butyllithium, often at low temperatures to prevent side reactions. researchgate.net A combination of i-PrMgCl and n-BuLi has been used for a selective bromine-metal exchange on bromoheterocycles with acidic protons under non-cryogenic conditions. nih.gov

Alternatively, if the indole nitrogen is unprotected, these strong bases can deprotonate the N-H group. The resulting indolyl anion can then participate in subsequent reactions. The reaction pathway is highly dependent on the specific reagents, reaction conditions, and the presence of protecting groups. researchgate.net

Transformations of the C-5 Methoxy Group

The methoxy group at the C-5 position of the indole ring is an electron-donating group that influences the reactivity of the aromatic ring. This group can be transformed to alter the electronic properties and biological activity of the molecule. A common transformation is demethylation to yield the corresponding 5-hydroxyindole (B134679) derivative. This can be achieved using various reagents, such as boron tribromide (BBr₃) or other Lewis acids. The resulting hydroxyl group can then be used as a handle for further functionalization, such as etherification or esterification. In some cases, the methoxy group can be oxidized to form an aldehyde or carboxylic acid, though this typically requires harsh conditions that may affect other parts of the molecule.

N-1 Functionalization and Alkylation of the Indole Nitrogen

The nitrogen atom of the indole ring can be readily functionalized, most commonly through alkylation. google.com Deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates an indolyl anion that can react with an alkyl halide to form an N-alkylated product. google.combeilstein-journals.org The choice of base and solvent is important for achieving high yields and avoiding side reactions.

Protecting the indole nitrogen is often a crucial step in the multi-step synthesis of complex indole derivatives. Common protecting groups for the indole nitrogen include benzenesulfonyl (Bs), methoxymethyl (MOM), and tert-butoxycarbonyl (Boc). researchgate.net These groups can be introduced to prevent unwanted reactions at the nitrogen atom and can be removed under specific conditions once their protective role is no longer needed. researchgate.net

Ring-Closure and Annulation Reactions Utilizing the this compound Scaffold

This compound is a valuable scaffold for the synthesis of more complex, fused heterocyclic systems through ring-closure and annulation reactions. The bromine atom at the C-2 position and the N-H group are key reactive sites for these transformations. For example, after functionalization at the C-2 position via a cross-coupling reaction, an intramolecular cyclization can be triggered to form a new ring fused to the indole core. rsc.org

One such strategy involves an initial Sonogashira coupling to introduce an alkynyl substituent at C-2, followed by a base- or metal-catalyzed cyclization to form a pyrrolo[1,2-a]indole or other fused systems. researchgate.net Annulation reactions can also be designed to build new rings onto the benzene (B151609) portion of the indole. For instance, a reaction sequence involving the functionalization of both the C-2 and C-3 positions can lead to the formation of carbazole (B46965) or other polycyclic aromatic systems. The synthesis of indolequinones from bromoquinones and enamines is another example of an annulation reaction that builds upon a substituted benzene ring. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular framework of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The spectrum for 2-bromo-5-methoxy-1H-indole is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the proton on the nitrogen (N-H), and the protons of the methoxy (B1213986) group.

Based on analyses of closely related structures, such as 2-bromo-1H-indole and 5-methoxy-indole derivatives, the anticipated chemical shifts (δ) are as follows: rsc.orgchemicalbook.com

N-H Proton: A broad singlet is expected to appear in the downfield region, typically around δ 8.0-8.2 ppm, due to the deshielding effect of the aromatic ring and the nitrogen atom.

Indole Protons: The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) will appear in the aromatic region (δ 6.7-7.5 ppm). The proton at C-3, adjacent to the bromine-substituted carbon, is expected at approximately δ 6.5 ppm. The specific shifts and coupling patterns (doublets, doublet of doublets) arise from their electronic environment, influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet further upfield, typically around δ 3.8-3.9 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~8.1 | Broad Singlet |

| H-7 | ~7.2 | Doublet (d) |

| H-4 | ~7.0 | Doublet (d) |

| H-6 | ~6.8 | Doublet of Doublets (dd) |

| H-3 | ~6.5 | Singlet (s) or Doublet (d) |

| -OCH₃ | ~3.85 | Singlet (s) |

Table 1: Predicted ¹H-NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine signals are expected. The chemical shifts are influenced by the electronegativity of attached atoms (Br, N, O) and aromatic ring currents.

Drawing comparisons from 2-bromo-1H-indole and 5-methoxy-indole derivatives, the expected chemical shifts are: rsc.orgchemicalbook.com

C-5 (with -OCH₃ group): This carbon is highly shielded and expected to appear around δ 154-156 ppm.

Aromatic Carbons: The other carbons of the benzene ring (C-3a, C-4, C-6, C-7a, C-7) will resonate in the typical aromatic range of δ 100-135 ppm.

C-2 (with Bromine): The direct attachment to the electronegative bromine atom will shift this carbon's signal to approximately δ 105-109 ppm.

Methoxy Carbon: The carbon of the -OCH₃ group will appear as a distinct upfield signal around δ 55-56 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~155 |

| C-7a | ~132 |

| C-3a | ~129 |

| C-4 | ~112 |

| C-7 | ~112 |

| C-2 | ~107 |

| C-6 | ~102 |

| C-3 | ~100 |

| -OCH₃ | ~56 |

Table 2: Predicted ¹³C-NMR chemical shifts for this compound.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the relationships between the aromatic protons H-4, H-6, and H-7 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H-3, H-4, H-6, H-7) to its corresponding carbon signal (C-3, C-4, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular structure. For instance, correlations from the methoxy protons to C-5 would confirm the position of the methoxy group.

¹³C-NMR Spectroscopic Analysis for Carbon Frameworks

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₈BrNO), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the molecular formula. google.com

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion [M]⁺, which arises from the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), providing a clear signature for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Analysis of a closely related compound, 4-(benzyloxy)-2-bromo-5-methoxy-1H-indole, shows the N-H stretch at 3381 cm⁻¹, a value that should be very similar for the target compound. google.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3380 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aromatic C=C | Stretching | ~1610, 1480 |

| C-O (Aryl-Alkyl Ether) | Asymmetric Stretching | ~1250 |

| C-O (Aryl-Alkyl Ether) | Symmetric Stretching | ~1030 |

Table 3: Expected characteristic infrared absorption bands for this compound.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

While no specific X-ray diffraction data for single crystals of this compound were found in the searched literature, this technique remains the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If suitable crystals could be grown, a single-crystal X-ray diffraction study would provide definitive information on bond lengths, bond angles, and the planarity of the indole ring system. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the indole N-H group, that dictate the crystal packing arrangement. Such studies have been performed on complex derivatives, confirming the planarity of indole ring systems and identifying intra- and intermolecular hydrogen bonds. iucr.org

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable in the synthesis and analysis of this compound, ensuring the isolation of the pure compound from reaction mixtures and the verification of its purity. The selection of a specific technique is contingent on the scale of the separation and the analytical goal, with flash column chromatography being the primary method for purification, and high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serving crucial roles in purity assessment and reaction monitoring, respectively.

Flash Column Chromatography

Flash column chromatography is the standard method for purifying this compound on a preparative scale after its synthesis. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase composed of a solvent mixture to separate the target compound from starting materials, reagents, and byproducts based on differential polarity.

The process involves loading the crude reaction mixture onto a column packed with silica gel. rsc.org A carefully selected eluent system, usually a mixture of a non-polar solvent like pentane, cyclohexane, or hexane (B92381), and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O), is then passed through the column under pressure. rsc.orgrsc.org The components of the mixture travel down the column at different rates, allowing for the collection of purified this compound in fractions.

Research findings have documented specific conditions for the successful purification of this compound and structurally similar compounds. For instance, in a synthesis of this compound (11b) from a gem-dibromoaniline precursor, flash chromatography was employed for its isolation. rsc.org While the exact eluent was not specified in that particular procedure, related purifications provide insight into typical solvent systems. The purification of various indole derivatives frequently involves eluents such as ethyl acetate in hexane or diethyl ether in pentane. rsc.orgrsc.org For example, the related compound 2-(3-bromopropyl)-5-methoxy-1H-indole is purified using a cyclohexane/ethyl acetate (95:5) mixture. amazonaws.com The table below summarizes eluent systems used for this compound and analogous compounds.

Table 1: Flash Column Chromatography Conditions for this compound and Related Compounds

| Compound Name | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| This compound | Silica Gel | Toluene | rsc.org |

| 2-(2,2-Dibromovinyl)phenol | Silica Gel | 15% EtOAc/pentane | rsc.org |

| 2-(3-Bromopropyl)-5-methoxy-1H-indole | Silica Gel | cyclohexane/AcOEt 95:5 | amazonaws.com |

| Dimethyl 7-bromo-5-methoxyindole-2,3-dicarboxylate | Silica Gel | n-hexane : AcOEt = 5 : 1 | semanticscholar.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of this compound. It is particularly valuable for quantifying the level of impurities, which may be present in amounts too small to be detected by other methods. Purity levels exceeding 99% are often verified using this method for related indole compounds. beilstein-journals.orggoogle.com

In a typical HPLC analysis, a small amount of the sample is dissolved in a suitable solvent and injected into the instrument. The sample is then carried by a liquid mobile phase through a column packed with a stationary phase. Reversed-phase columns, such as the C18 type (e.g., LiChrospher 100 RP-18), are commonly used for the analysis of indole derivatives. mdpi.com

Detection is most often accomplished using a Diode-Array Detector (DAD), which measures the absorbance of the eluting compounds at one or more wavelengths. mdpi.com For indole derivatives, detection wavelengths are frequently set at 254 nm and 280 nm. mdpi.com The output is a chromatogram, where the area under each peak corresponds to the relative amount of that compound. The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks. While specific retention time data for this compound is not widely published, the parameters used for analogous compounds provide a clear framework for its analysis.

Table 2: Representative HPLC Conditions for Analysis of Bromo-Indole Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Column | Merck LiChroCART 125-4, LiChrospher 100 RP-18 (5 µm) | mdpi.com |

| Mobile Phase | Acetonitrile/water mixture (e.g., 70:30) | mdpi.com |

| Detection | Diode-Array Detector (DAD) at 254 nm and 280 nm | mdpi.com |

| Analysis Type | Isocratic or gradient elution | mdpi.com |

| Purity Assessment | Based on peak area percentage (AUC%) | beilstein-journals.orgmdpi.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used primarily to monitor the progress of a chemical reaction in real-time. derpharmachemica.com In the synthesis of this compound, TLC allows the chemist to observe the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the spotted mixture separate based on their affinity for the stationary and mobile phases.

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots are visualized, commonly under UV light (at 254 nm or 365 nm), as indole rings are typically UV-active. iajps.com Alternatively, the plate can be stained with a chemical reagent, such as potassium permanganate (B83412) (KMnO₄), which reacts with the compounds to produce colored spots. rsc.org By comparing the spot corresponding to the product with that of the starting material, the extent of the reaction can be determined. derpharmachemica.com This information is critical for deciding when to terminate the reaction and begin the workup and purification process.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-Bromopropyl)-5-methoxy-1H-indole |

| 2-(2,2-Dibromovinyl)phenol |

| Dimethyl 7-bromo-5-methoxyindole-2,3-dicarboxylate |

| 1-Bromo-2-iodo-3-methoxybenzene |

| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile |

| 5-bromo-6-methoxy-1H-indole-3-carboxylic acid |

| 2-bromo-5-methoxybenzoic acid |

| Potassium permanganate |

| Ethyl acetate |

| Diethyl ether |

| Pentane |

| Cyclohexane |

| Hexane |

| Toluene |

| Acetonitrile |

Computational and Theoretical Investigations of 2 Bromo 5 Methoxy 1h Indole and Its Derivatives

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone for investigating the quantum mechanical properties of molecular systems. It offers a balance between accuracy and computational cost, making it ideal for studying indole (B1671886) derivatives.

Geometry optimization using DFT methods, such as B3LYP or ωB97X-D with basis sets like 6-311G(d,p) or 6-31++G(d,p), is the first step in theoretical analysis. mdpi.com This process determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state on the potential energy surface. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For indole derivatives, the planarity of the bicyclic ring system is a key feature, although substituents can cause minor deviations.

Analysis of the electronic structure, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests higher reactivity. In indole derivatives, the electron-rich nature of the ring system typically results in a high HOMO energy. Electrostatic Potential Maps can further highlight electron-rich regions susceptible to electrophilic attack.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (N1-C2) | Bond between pyrrole (B145914) nitrogen and C2 carbon | ~1.38 Å |

| Bond Length (C2-C3) | Bond between C2 and C3 carbons in the pyrrole ring | ~1.37 Å |

| Bond Angle (C2-N1-C7a) | Angle within the five-membered pyrrole ring | ~108-110° |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~4.0 to 4.5 eV acs.org |

Note: Values are representative and can vary based on the specific derivative and computational method.

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. ijrar.org After geometry optimization, harmonic vibrational frequency calculations are performed. The resulting frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to validate the optimized structure and aid in the assignment of spectral bands. researchgate.net

For indole derivatives, characteristic vibrations include the N-H stretch, aromatic C-H stretches, C=C ring stretches, and vibrations related to substituents. For 2-bromo-5-methoxy-1H-indole, key vibrations would include the C-Br stretch, the C-O stretches of the methoxy (B1213986) group, and the N-H stretch of the indole ring. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving the correlation with experimental results. researchgate.net

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole NH | ~3400-3500 |

| Aromatic C-H Stretch | Benzene (B151609) and Pyrrole Rings | ~3050-3150 ijrar.org |

| Aromatic C=C Stretch | Indole Ring System | ~1450-1600 |

| C-O Stretch (Asymmetric) | Methoxy Group | ~1200-1250 |

| C-O Stretch (Symmetric) | Methoxy Group | ~1050-1100 |

| C-Br Stretch | Bromo Substituent | ~500-650 |

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra and can be instrumental in confirming the structure of newly synthesized compounds or resolving ambiguities in assignments. acs.org

Calculations are performed on the optimized geometry, and the computed isotropic shielding values are referenced against a standard, usually Tetramethylsilane (TMS), to obtain the chemical shifts. researchgate.net For this compound, key predicted shifts would include those for the protons and carbons of the indole ring, which are influenced by the electronegativity and resonance effects of the bromine and methoxy substituents. Comparing calculated versus experimental shifts provides a rigorous validation of the molecular structure.

| Carbon Position | Assignment | Typical Predicted Shift (ppm) |

|---|---|---|

| C2 | Aromatic CH (or C-Br) | ~125-130 (unsubstituted) |

| C3 | Aromatic CH | ~102-105 |

| C4 | Aromatic CH | ~112-115 |

| C5 | C-O (methoxy) | ~154-156 |

| C6 | Aromatic CH | ~112-114 |

| C7 | Aromatic CH | ~102-104 |

| -OCH₃ | Methoxy Carbon | ~55-56 |

Note: The presence of bromine at C2 would significantly shift its resonance downfield.

Vibrational Frequency Calculations and Spectroscopic Correlation

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides insights into static molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions over time.

For derivatives of this compound, MD simulations are particularly useful for analyzing the stability of a ligand-protein complex predicted by molecular docking. mdpi.comresearchgate.net After docking a compound into the active site of a target protein, an MD simulation can assess whether the binding pose is stable or if the ligand dissociates. Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular interactions like hydrogen bonds. A stable complex is characterized by low RMSD values and sustained interactions throughout the simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity. For indole derivatives, 3D-QSAR studies can be performed to build predictive models for activities such as anticancer or antimicrobial effects. mdpi.com

The process involves aligning a set of structurally related molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). These descriptors are then used as independent variables in a statistical method, like Partial Least Squares (PLS), to create a model that correlates them with the dependent variable (biological activity, such as IC₅₀). A robust QSAR model, validated by internal and external test sets, can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives. mdpi.com For instance, a 3D-QSAR model for indole derivatives acting as Aβ anti-aggregating agents yielded acceptable predictive statistics (q² = 0.596, r²ext = 0.695), identifying key physicochemical features correlated with potency. mdpi.com

Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, usually a protein). nih.gov For derivatives of this compound, docking studies are essential for identifying potential biological targets and understanding the molecular basis of their activity. mdpi.com

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding free energy. Results can reveal plausible binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. nih.gov Docking studies on various indole derivatives have identified potential interactions with a range of targets, including bacterial enzymes like FtsZ and pyruvate (B1213749) kinase, as well as cancer-related proteins like tubulin and EGFR tyrosine kinase. mdpi.comresearchgate.netnih.gov These studies provide valuable hypotheses about the mechanism of action that can be tested experimentally.

| Indole Derivative Class | Potential Protein Target | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|

| Indolylbenzo[d]imidazoles | (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate kinases | Interactions with key active site residues | mdpi.com |

| 7-acetamido-5-bromoindoles | Tubulin (Colchicine binding site) | Hydrogen bond between amide and Ala12 | nih.gov |

| 5-bromoindole-2-carboxylic acid oxadiazoles | EGFR tyrosine kinase | Favorable binding free energy, hydrogen bonds | researchgate.net |

| Indole-benzimidazole derivatives | Antibacterial targets | Not specified | mdpi.com |

Analysis of Binding Modes and Interaction Energies

Molecular docking and crystallographic analysis are principal computational methods used to predict and visualize how a ligand, such as an indole derivative, binds within the active site of a protein. These studies reveal the specific intermolecular interactions that stabilize the ligand-protein complex and provide quantitative estimates of binding strength through interaction energies.

Molecular docking studies of 7-acetamido substituted 2-aryl-5-bromoindoles against the colchicine-binding site of tubulin have provided further insight into binding modes. mdpi.com The analysis for the most active compounds suggested that they bind to tubulin through a variety of interactions, including pi-alkyl and amide-pi stacked interactions, as well as hydrogen bonding with protein residues, which collectively contribute to their anticancer activity. mdpi.com Similarly, docking studies of other indole derivatives against targets like EGFR kinase have been used to identify compounds with strong binding affinities, with reported binding energies around -7 kcal/mol. ijpsjournal.com

Table 1: Summary of Calculated Interaction Energies and Binding Modes for Bromo-Indole Derivatives

| Indole Derivative Type | Interaction Type | Calculated Interaction Energy | Biological Target/Context | Source |

|---|---|---|---|---|

| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | π–π stacking (antiparallel indoles) | Up to -60.8 kJ mol⁻¹ | Crystal Packing Analysis | nih.goviucr.org |

| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | Weak Hydrogen Bonds (C–H⋯O, C–H⋯Br) | -13 to -34 kJ mol⁻¹ | Crystal Packing Analysis | nih.goviucr.org |

| 7-Acetamido-2-aryl-5-bromoindoles | Pi-alkyl, Amide-pi stacked, Hydrogen bonding | Not specified | Tubulin (Colchicine site) | mdpi.com |

| 2-Phenyl Indole Derivatives | Not specified | -7 kcal/mol | EGFR Kinase | ijpsjournal.com |

Computational Screening for Potential Biological Targets

Computational screening, including virtual screening and inverse docking, is a time- and cost-effective strategy to identify potential biological targets for a given compound. This approach involves docking a molecule against a large library of protein structures to predict which proteins it might bind to and modulate.

For indole derivatives, these in silico techniques have been instrumental in proposing new therapeutic applications. bohrium.com Molecular docking analysis of newly synthesized indole-benzimidazole hybrids, including a 7-bromo-5-methoxy derivative, identified several potential antibacterial targets. mdpi.com The computational results implicated that the compounds could interact with (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases, suggesting a possible mechanism for their observed antimicrobial action. mdpi.com The success of computer-aided drug design has significantly accelerated in silico studies in the development of antibacterial and antiviral drugs. bohrium.comnih.gov This approach is particularly valuable in addressing major health challenges like drug-resistant tuberculosis by helping to identify novel targets and drug candidates. nih.gov For example, computational techniques are frequently used to screen for inhibitors of key targets like the SARS-CoV-2 main protease (Mpro). bohrium.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and to quantify the stabilizing effects of electron delocalization. ijrar.org It translates the complex, many-electron wavefunction into a simple, intuitive picture of localized bonds and lone pairs, revealing hyperconjugative interactions, charge transfer, and the underlying electronic structure that governs a molecule's reactivity and stability. acs.orgsci-hub.box The strength of these interactions is often quantified by the second-order perturbation energy, E(2). acs.org

NBO analysis performed on 5-substituted indoles, such as 5-methoxyindole, provides a clear picture of the electronic effects of the substituents. hhu.de The methoxy group at the C5 position exerts a positive mesomeric (+M) effect, donating electron density primarily to the C4 and C6 positions of the indole ring. hhu.de This electron donation from the substituent influences the charge distribution across the entire indole chromophore. hhu.de

In related heterocyclic systems, NBO analysis has quantified significant stabilization energies arising from electron delocalization. For instance, in an indazole derivative, the strongest stabilization was identified as the donation from a nitrogen lone pair (LP) to an adjacent antibonding σ(C-C) orbital, with a calculated energy of 40.25 kJ/mol. dntb.gov.ua Studies on other indole derivatives have identified strong intramolecular hyperconjugative interactions, such as the delocalization of electrons from a π orbital of a C-C bond to an adjacent π orbital of another bond, with interaction energies exceeding 20 kcal/mol. acs.org These delocalizations are critical for the stability of the molecule. sci-hub.box

Table 2: Representative NBO Interaction Data for Indole and Related Heterocyclic Scaffolds

| Molecule Type | Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol or kJ/mol) | Source |

|---|---|---|---|---|---|

| Indazole Derivative | LP (N4) | σ(C8-C9) | Lone Pair Donation | 40.25 kJ/mol | dntb.gov.ua |

| Salicylaldehyde-based Schiff Base | π(C25-C27) | π(C28-C30) | π → π | 26.43 kcal/mol | acs.org |

| Substituted β-carboline | π(C19-C20) | π(C42-C43) | π → π* | 50.98 kcal/mol | cumhuriyet.edu.tr |

| 5-Methoxyindole | Methoxy Group (Substituent) | Indole Ring (C4, C6) | Mesomeric Effect (+M) | Qualitatively described as electron donation | hhu.de |

In Silico Approaches in Indole Scaffold Drug Discovery and Development

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its structure is found in a vast number of natural products and synthetic compounds with diverse and potent pharmacological activities. nih.govresearchgate.netresearchgate.net Consequently, in silico approaches have become an indispensable part of the drug discovery and development pipeline for indole-based compounds. bohrium.comnih.gov

Computer-aided drug design encompasses a range of techniques, including molecular docking, virtual screening, quantitative structure-activity relationship (QSAR) analysis, and pharmacokinetic (ADMET) prediction. ijpsjournal.combohrium.com These methods are widely applied to the indole scaffold to achieve several key objectives:

Identification of Novel Hits and Leads: Virtual screening of large compound libraries against specific biological targets has successfully identified novel indole-based inhibitors for diseases ranging from cancer to infectious diseases. ijpsjournal.combohrium.com

Optimization of Lead Compounds: Computational studies help in understanding structure-activity relationships (SAR), guiding the rational design and synthesis of derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Elucidation of Mechanism of Action: Molecular docking and molecular dynamics simulations provide detailed insights into how indole derivatives bind to their targets, revealing the key interactions responsible for their biological effects. mdpi.com

The application of these computational tools has accelerated research in numerous therapeutic areas. For instance, in silico studies have been pivotal in exploring indole derivatives as potential anti-tubercular agents, anti-cancer compounds targeting kinases like EGFR, and antiviral agents against targets from HIV and SARS-CoV-2. ijpsjournal.combohrium.comnih.govnih.gov

Medicinal Chemistry Applications and Biological Relevance of the 2 Bromo 5 Methoxy 1h Indole Scaffold

Indole (B1671886) as a Privileged Molecular Scaffold in Drug Discovery and Development

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a recurring motif in numerous natural products and synthetic drugs. benthamdirect.comnih.govchim.it This prevalence has led to its designation as a "privileged structure," signifying its ability to bind to a variety of biological targets with high affinity. nih.govresearchgate.net The versatility of the indole scaffold allows it to interact with diverse receptors and enzymes, including G-protein coupled receptors (GPCRs), kinases, and various enzymes, making it a valuable starting point for the design of new therapeutic agents. mdpi.comnih.gov

Many natural alkaloids and essential biomolecules, such as the amino acid tryptophan, contain the indole nucleus, highlighting its fundamental role in biological processes. nih.govchim.it This has spurred extensive research into indole chemistry, leading to the development of a wide array of drugs with applications in treating cancer, inflammation, infections, and neurological disorders. nih.govmdpi.com The ability of the indole scaffold to be readily functionalized at various positions allows for the fine-tuning of its pharmacological properties, enabling the creation of compounds with specific activities and improved therapeutic profiles. benthamdirect.com

Impact of Halogenation and Methoxy (B1213986) Substitution on Bioactivity and Pharmacological Profiles

The introduction of halogen atoms and methoxy groups onto the indole scaffold can significantly influence its biological activity and pharmacokinetic properties. chim.itmdpi.commdpi.com Halogenation, particularly bromination, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. mdpi.com The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target receptor. iucr.org The position of the halogen on the indole ring is crucial; for instance, bromine substitution at different positions can lead to varied effects on biological activity. mdpi.com

Methoxy groups, being electron-donating, can increase the electron density of the indole ring system, which can modulate its reactivity and interaction with biological targets. chim.it The presence of a methoxy group at the 5-position of the indole ring is a common feature in many biologically active compounds, including the neurohormone melatonin (B1676174). chim.itnih.gov This substitution pattern is known to be important for affinity to melatonin receptors. researchgate.net The combination of a bromine atom at the 2-position and a methoxy group at the 5-position, as seen in the 2-bromo-5-methoxy-1H-indole scaffold, creates a unique electronic and steric profile that has been exploited in the design of potent receptor modulators.

Pharmacological Modulation through Melatonin Receptor Agonism

Derivatives of the this compound scaffold have been investigated for their ability to act as agonists at melatonin receptors. nih.gov Melatonin, an endogenous hormone, regulates circadian rhythms and has various other physiological functions through its interaction with two primary G-protein coupled receptors, MT1 and MT2.

Research has shown that N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, also known as 2-bromomelatonin, is a potent agonist at melatonin receptors. nih.gov Studies using isolated melatonin receptors have demonstrated that 2-bromomelatonin exhibits a significantly higher binding affinity for these receptors compared to melatonin itself. nih.gov This enhanced affinity suggests that the this compound scaffold provides a favorable framework for interaction with the melatonin receptor binding pocket. Functional assays have confirmed that 2-bromomelatonin acts as a potent agonist, mimicking the physiological effects of melatonin. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features of the this compound scaffold that are critical for melatoninergic activity. The presence of the bromine atom at the C-2 position of the indole ring has been shown to enhance agonist potency. nih.gov The methoxy group at the 5-position is also a key determinant for high affinity binding to both MT1 and MT2 receptors. researchgate.net The ethylacetamide side chain at the 3-position of the indole ring is another crucial element for agonistic activity, as it mimics the side chain of melatonin. Modifications to this side chain can lead to changes in affinity and efficacy, with some alterations resulting in compounds with antagonistic properties. acs.org These SAR studies underscore the importance of the specific substitution pattern of the this compound core in achieving potent and selective modulation of melatonin receptors.

| Compound/Derivative | Receptor Target | Activity | Key Structural Features |

| 2-bromomelatonin | Melatonin Receptors (MT1/MT2) | Potent Agonist | 2-bromo and 5-methoxy substitution on indole ring, ethylacetamide side chain at C3. nih.gov |

| 6H-Isoindolo[2,1-a]indoles | Melatonin Receptors (MT1/MT2) | Agonist/Antagonist | The nature of the substituent on the indole nitrogen can determine agonist versus antagonist activity. acs.org |

Investigation of Agonistic Activity at MT1 and MT2 Receptors

Exploration of Antioxidant Properties of Derivatives